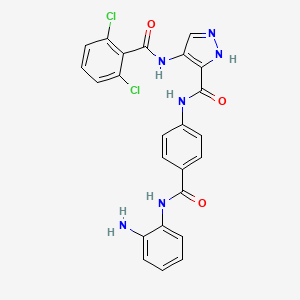
Antileishmanial agent-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antileishmanial agent-6 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This compound has shown promising results in both in vitro and in vivo studies, making it a potential candidate for therapeutic use against various forms of leishmaniasis, including cutaneous, mucocutaneous, and visceral leishmaniasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antileishmanial agent-6 can be synthesized through a multi-step process involving the coupling of hydrazine with pyrazole derivatives. The reaction typically involves the use of elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and proton nuclear magnetic resonance (1H NMR) techniques to verify the structure of the synthesized compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Antileishmanial agent-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antileishmanial activity and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydrazine, pyrazole derivatives, and various solvents such as ethanol and dimethyl sulfoxide (DMSO). Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from these reactions include various hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial activity. These derivatives are characterized by their ability to inhibit the growth and proliferation of Leishmania parasites .
Applications De Recherche Scientifique
Antileishmanial agent-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of hydrazine-coupled pyrazole derivatives.
Biology: Investigated for its ability to inhibit the growth of Leishmania parasites in vitro and in vivo.
Industry: Potential use in the development of new antileishmanial drugs and formulations.
Mécanisme D'action
Antileishmanial agent-6 exerts its effects by targeting specific molecular pathways within the Leishmania parasites. The compound inhibits key enzymes involved in the parasite’s metabolic processes, leading to the disruption of essential cellular functions and ultimately causing parasite death . The primary molecular targets include enzymes involved in phosphatidylcholine biosynthesis and the PI3K/Akt/mTOR signaling pathway .
Comparaison Avec Des Composés Similaires
Miltefosine: An oral antileishmanial agent that targets similar molecular pathways but has different pharmacokinetic properties.
Amphotericin B: A widely used antileishmanial agent with a different mechanism of action, primarily targeting the parasite’s cell membrane.
Pentamidine: Another antileishmanial agent that interferes with the parasite’s DNA and RNA synthesis.
Uniqueness: Antileishmanial agent-6 is unique due to its hydrazine-coupled pyrazole structure, which provides enhanced selectivity and potency against Leishmania parasites compared to other antileishmanial agents. Additionally, its ability to inhibit multiple molecular targets makes it a promising candidate for overcoming drug resistance in Leishmania .
Propriétés
Formule moléculaire |
C24H26O8 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
propan-2-yl 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(E)-3-oxo-3-propan-2-yloxyprop-1-enyl]-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H26O8/c1-12(2)30-20(28)8-5-14-9-16-21(24(29)31-13(3)4)22(32-23(16)19(27)10-14)15-6-7-17(25)18(26)11-15/h5-13,21-22,25-27H,1-4H3/b8-5+ |
Clé InChI |
OWCLAOWXZNPBOW-VMPITWQZSA-N |
SMILES isomérique |
CC(C)OC(=O)/C=C/C1=CC2=C(C(=C1)O)OC(C2C(=O)OC(C)C)C3=CC(=C(C=C3)O)O |
SMILES canonique |
CC(C)OC(=O)C=CC1=CC2=C(C(=C1)O)OC(C2C(=O)OC(C)C)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)











